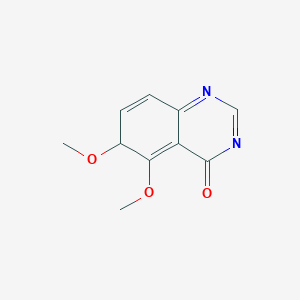
5,6-dimethoxy-6H-quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dimethoxy-6H-quinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound’s structure consists of a quinazoline core with methoxy groups at the 5 and 6 positions, which can influence its chemical reactivity and biological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dimethoxy-6H-quinazolin-4-one typically involves the reaction of 2-aminobenzamides with orthoesters in the presence of acetic acid. This method allows for the formation of the quinazolinone ring system through a cyclization process . Another approach involves the use of o-vanillin as a starting material, which undergoes nitration, saponification, and methylation to yield the desired product .
Industrial Production Methods: Industrial production of this compound can be scaled up by optimizing the reaction conditions used in laboratory synthesis. This includes controlling the temperature, reaction time, and reagent concentrations to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 5,6-Dimethoxy-6H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazolinone core, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce halogenated or alkylated quinazolinones .
科学的研究の応用
5,6-Dimethoxy-6H-quinazolin-4-one has a wide range of scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: It has been studied for its potential antimicrobial, antifungal, and anticancer properties.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 5,6-dimethoxy-6H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, quinazolinone derivatives have been shown to inhibit protein kinases, which play a crucial role in cell signaling and cancer progression . The methoxy groups at the 5 and 6 positions may enhance the compound’s binding affinity and selectivity for these targets.
類似化合物との比較
Quinazolin-4-one: A closely related compound with similar biological activities but lacking the methoxy groups.
6,7-Dimethoxy-1H-quinazolin-4-one: Another derivative with methoxy groups at different positions, which may affect its reactivity and biological properties.
Uniqueness: 5,6-Dimethoxy-6H-quinazolin-4-one is unique due to the specific placement of methoxy groups at the 5 and 6 positions. This structural feature can influence its chemical reactivity, biological activity, and potential therapeutic applications. The compound’s ability to undergo various chemical reactions and its broad range of scientific research applications further highlight its uniqueness and importance in the field of medicinal chemistry .
特性
分子式 |
C10H10N2O3 |
|---|---|
分子量 |
206.20 g/mol |
IUPAC名 |
5,6-dimethoxy-6H-quinazolin-4-one |
InChI |
InChI=1S/C10H10N2O3/c1-14-7-4-3-6-8(9(7)15-2)10(13)12-5-11-6/h3-5,7H,1-2H3 |
InChIキー |
SNXOAMPGDQKAPJ-UHFFFAOYSA-N |
正規SMILES |
COC1C=CC2=NC=NC(=O)C2=C1OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


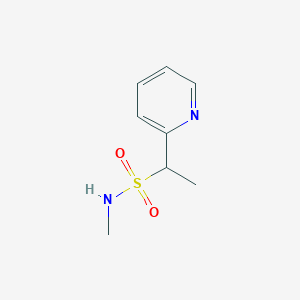
![tert-Butyl (1-(benzo[d]isothiazol-3-yl)piperidin-3-yl)(methyl)carbamate](/img/structure/B12329373.png)
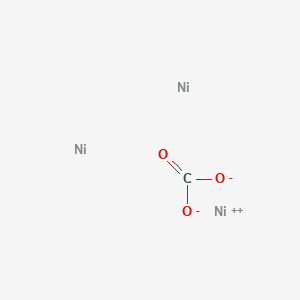
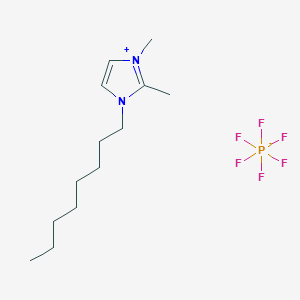
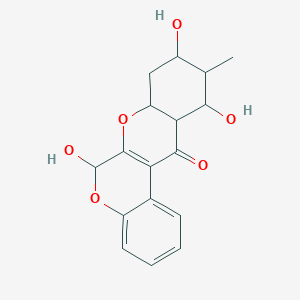


![Benzoic acid, 4-[[2-(2-amino-3,4,7,8-tetrahydro-4-oxo-6-pteridinyl)ethyl]amino]-](/img/structure/B12329396.png)
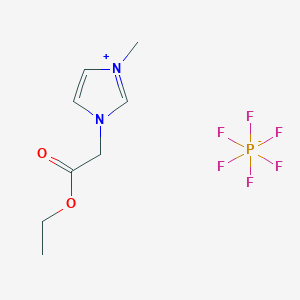
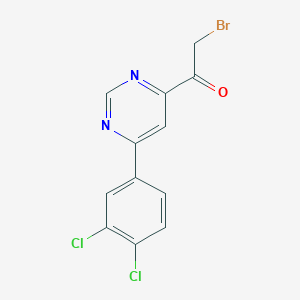
![D-Aspartic acid, N-methyl-N-[(phenylmethoxy)carbonyl]-, 4-(1,1-dimethylethyl) ester](/img/structure/B12329428.png)
![2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropan-1-amine](/img/structure/B12329445.png)
![Carbanide;2,2-dimethylpropanoic acid;methylbenzene;rhodium(3+);tris[4-(trifluoromethyl)phenyl]phosphane](/img/structure/B12329447.png)
![2H-Pyran-5-carboxylic acid, 6-[2-(dimethylamino)ethenyl]-4-methyl-2-oxo-, ethyl ester](/img/structure/B12329455.png)
